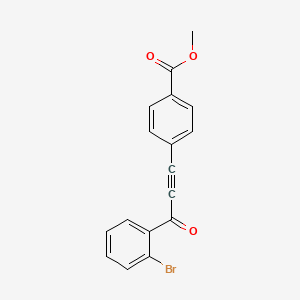
Methyl 4-(3-(2-bromophenyl)-3-oxoprop-1-yn-1-yl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(3-(2-bromophenyl)-3-oxoprop-1-yn-1-yl)benzoate is an organic compound that belongs to the class of aromatic esters This compound is characterized by the presence of a bromophenyl group, a propynyl group, and a benzoate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(3-(2-bromophenyl)-3-oxoprop-1-yn-1-yl)benzoate typically involves multi-step organic reactions. One common method is the Friedel-Crafts acylation followed by a Clemmensen reduction . The process begins with the acylation of a benzene derivative, followed by the introduction of the bromophenyl group through a bromination reaction. The final step involves the esterification of the resulting compound to form the benzoate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Catalysts such as anhydrous aluminum chloride are often employed to facilitate the reactions .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-(3-(2-bromophenyl)-3-oxoprop-1-yn-1-yl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Methyl 4-(3-(2-bromophenyl)-3-oxoprop-1-yn-1-yl)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and binding affinities.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 4-(3-(2-bromophenyl)-3-oxoprop-1-yn-1-yl)benzoate involves its interaction with molecular targets such as enzymes and receptors. The bromophenyl group can participate in halogen bonding, while the ester group may undergo hydrolysis under physiological conditions. These interactions can modulate biological pathways and exert specific effects .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl)benzoate: This compound shares a similar ester and bromophenyl structure but includes a diazenyl group, which imparts different chemical properties.
Methyl 4-(bromomethyl)benzoate: This compound has a bromomethyl group instead of the bromophenyl group, leading to different reactivity and applications.
Uniqueness
Methyl 4-(3-(2-bromophenyl)-3-oxoprop-1-yn-1-yl)benzoate is unique due to its combination of a bromophenyl group and a propynyl group, which provides distinct reactivity and potential for diverse applications in various fields of research.
Propiedades
Fórmula molecular |
C17H11BrO3 |
|---|---|
Peso molecular |
343.2 g/mol |
Nombre IUPAC |
methyl 4-[3-(2-bromophenyl)-3-oxoprop-1-ynyl]benzoate |
InChI |
InChI=1S/C17H11BrO3/c1-21-17(20)13-9-6-12(7-10-13)8-11-16(19)14-4-2-3-5-15(14)18/h2-7,9-10H,1H3 |
Clave InChI |
JOFQYBSLDQPARD-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC=C(C=C1)C#CC(=O)C2=CC=CC=C2Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Sodium 5-acetamido-4-hydroxy-2-[(4-methyl-2-oxochromen-7-YL)oxy]-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylate](/img/structure/B12517895.png)
![Methyl 4-[5-(acetyloxy)-1-methoxyisoquinolin-4-yl]benzoate](/img/structure/B12517902.png)
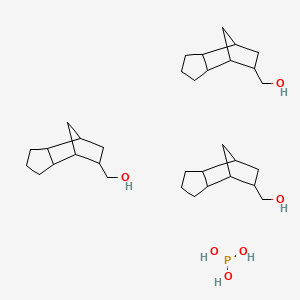
![2-{Bis[(2-ethyl-5-methyl-1H-imidazol-4-yl)methyl]amino}ethan-1-ol](/img/structure/B12517910.png)
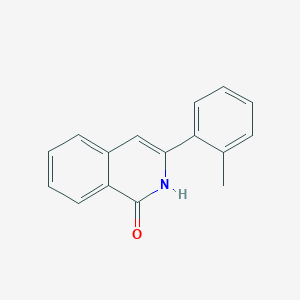
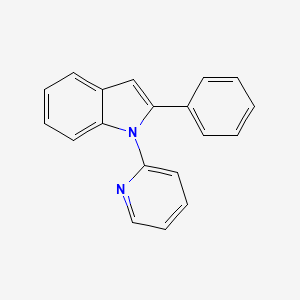
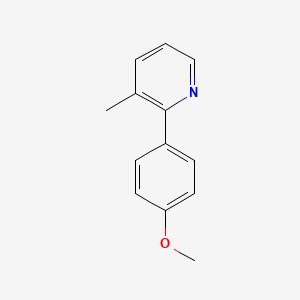
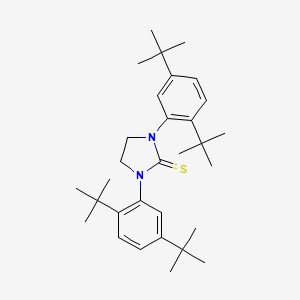
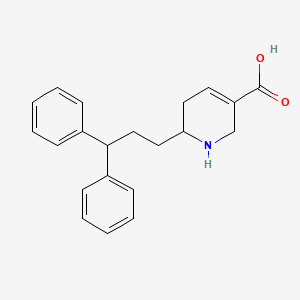
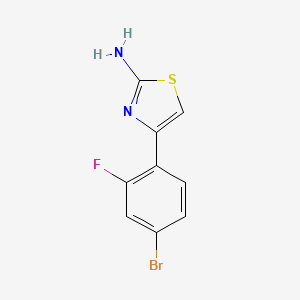
![2-Azatricyclo[3.3.1.0~2,8~]nonane](/img/structure/B12517947.png)
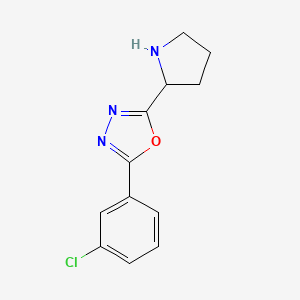
![1,5,9-Triazacyclotetradecane, 1,5,9-tris[[2-(trimethylsilyl)ethyl]sulfonyl]-](/img/structure/B12517963.png)
![2,2-dimethyl-4,4,8,8-tetraphenyl-N,N-bis(1-phenylethyl)-dihydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-amine](/img/structure/B12517968.png)
